molecular formula C18H25N5O6 B2720477 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1021214-60-7

1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2720477
CAS No.: 1021214-60-7
M. Wt: 407.427
InChI Key: UNSYCKYRPHESPX-UHFFFAOYSA-N
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Description

1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,6-dimethoxypyrimidine and 3,4,5-trimethoxyaniline.

    Formation of Intermediate: The 2,6-dimethoxypyrimidine is reacted with an appropriate amine to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 3,4,5-trimethoxyaniline under specific reaction conditions to form the final urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the bulk quantities of starting materials and intermediates.

    Optimized reaction conditions: Such as temperature, pressure, and catalysts to ensure high yield and purity.

    Purification processes: Including crystallization, filtration, and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Various catalysts may be used to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity.

    Agriculture: Explored for its use as a pesticide or herbicide.

    Material Science: Studied for its properties in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea: can be compared with other urea derivatives such as:

Uniqueness

  • Structural Features : The presence of multiple methoxy groups and the specific arrangement of functional groups contribute to its unique properties.
  • Biological Activity : Its distinct biological activity sets it apart from other similar compounds.

Properties

IUPAC Name

1-[2-[(2,6-dimethoxypyrimidin-4-yl)amino]ethyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O6/c1-25-12-8-11(9-13(26-2)16(12)28-4)21-17(24)20-7-6-19-14-10-15(27-3)23-18(22-14)29-5/h8-10H,6-7H2,1-5H3,(H,19,22,23)(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSYCKYRPHESPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NCCNC2=CC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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